molecular formula C15H20Cl2N4O B2869991 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride CAS No. 2241138-17-8

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride

Cat. No.: B2869991
CAS No.: 2241138-17-8
M. Wt: 343.25
InChI Key: BEGJZCYPJMQUIO-UHFFFAOYSA-N
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Description

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a phenyl group and an ethylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the pyrazole and phenyl intermediates. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These include compounds like aripiprazole and quetiapine, which also feature the piperazine ring and are used in medicinal chemistry.

    Pyrazole derivatives: These include compounds like celecoxib and rimonabant, which contain the pyrazole ring and have various pharmacological applications.

Uniqueness

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one is unique due to its specific combination of the piperazine and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

3-[3-(2-ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.2ClH/c1-2-19-13(6-7-18-19)11-4-3-5-12(10-11)14-15(20)17-9-8-16-14;;/h3-7,10,14,16H,2,8-9H2,1H3,(H,17,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJZCYPJMQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CC(=CC=C2)C3C(=O)NCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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